2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOZREPZSKSVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of isoxazole intermediate: The isoxazole ring can be constructed by reacting 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl oxime, followed by cyclization with acetic anhydride.
Coupling reaction: The final step involves coupling the 4-fluorophenoxyacetic acid with the isoxazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Lipophilicity and Binding Affinity
- The dual fluorination in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to analogs with methoxy or sulfonamide groups (logP ~2.0–3.0). This enhances membrane permeability but may reduce aqueous solubility .
Research Findings and Implications
- Fluorination Impact: Fluorine atoms in the target compound likely improve both binding affinity (via electronegative interactions) and metabolic stability (by blocking cytochrome P450 oxidation) compared to non-fluorinated analogs .
- Structural Rigidity: The isoxazole core’s planar geometry may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature less pronounced in oxadiazole or thiadiazole analogs .
- Unresolved Questions: No direct data on the target compound’s potency or selectivity are available in the provided evidence. Future studies should prioritize synthesis and in vitro screening against relevant targets (e.g., kinases, GPCRs).
Biological Activity
2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features, including fluorinated phenyl rings and an isoxazole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H14F2N2O3, with a molecular weight of 344.318 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may influence its biological activity and pharmacokinetics .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Properties : There is growing interest in the anticancer potential of this compound, particularly in its ability to inhibit tumor growth and induce apoptosis in cancer cells .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially including enzymes and receptors involved in cell signaling and proliferation. This interaction may lead to modulation of cellular processes such as gene expression and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide | Chlorine atoms instead of fluorine | May exhibit different biological activity due to chlorine's electronic effects |
| 2-(4-bromophenoxy)-N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)acetamide | Bromine atoms instead of fluorine | Potential variations in reactivity and biological effects |
| 2-(4-methylphenoxy)-N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)acetamide | Methyl groups instead of fluorine | Affects lipophilicity and biological interactions differently |
This comparative analysis highlights the significance of the fluorine substituent in determining the compound's chemical reactivity and biological activity.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- In Vitro Studies : Research involving cell lines has demonstrated that this compound can inhibit cell growth at specific concentrations, suggesting its potential as an anticancer agent .
- In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in disease models, particularly for cancer and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
